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Compound of Interest

Compound Name:
4-(Chloromethyl)thiazole

hydrochloride

Cat. No.: B1273700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-
(Chloromethyl)thiazole hydrochloride (CAS No: 7709-58-2), a key intermediate in the

synthesis of various pharmaceutical and agrochemical compounds.[1] While detailed,

experimentally-derived spectral data for this specific compound is not readily available in the

public domain, this document outlines the expected analytical outcomes based on its known

structure and provides detailed experimental protocols for its characterization.

Compound Overview
4-(Chloromethyl)thiazole hydrochloride is a white to light yellow crystalline solid with the

chemical formula C₄H₅Cl₂NS and a molecular weight of approximately 170.06 g/mol .[2][3] It is

primarily utilized as a building block in organic synthesis, particularly in the construction of more

complex heterocyclic systems.[1]

Key Structural Features:

A five-membered thiazole ring, an aromatic heterocycle containing sulfur and nitrogen.

A chloromethyl group (-CH₂Cl) at the 4-position of the thiazole ring, which is a reactive site

for nucleophilic substitution.
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A hydrochloride salt, indicating that the nitrogen atom of the thiazole ring is protonated.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(Chloromethyl)thiazole
hydrochloride based on its chemical structure and known spectral data for similar thiazole

derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

H-2 (thiazole) 9.0 - 9.5 Singlet -

The proton at the

2-position of the

thiazole ring is

expected to be

significantly

deshielded due

to the electron-

withdrawing

nature of the

adjacent nitrogen

and sulfur atoms,

and further

deshielded by

the protonation

of the ring

nitrogen.

H-5 (thiazole) 7.5 - 8.0 Singlet -

The proton at the

5-position is also

on the aromatic

thiazole ring.

-CH₂Cl 4.8 - 5.2 Singlet -

The methylene

protons are

adjacent to an

electron-

withdrawing

chlorine atom

and the thiazole

ring, leading to a

downfield shift.

N-H 13.0 - 15.0 Broad Singlet - The proton on

the nitrogen of
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the hydrochloride

salt is expected

to be a broad

signal at a very

downfield

chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 (thiazole) 150 - 155

This carbon is adjacent to both

nitrogen and sulfur, resulting in

a significant downfield shift.

C-4 (thiazole) 145 - 150
The carbon bearing the

chloromethyl group.

C-5 (thiazole) 120 - 125
The carbon atom with an

attached proton.

-CH₂Cl 40 - 45

The carbon of the chloromethyl

group is in the aliphatic region

but shifted downfield by the

chlorine atom.

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Vibration Type Notes

3100 - 3000 C-H stretch (aromatic)
Associated with the C-H bonds

on the thiazole ring.

3000 - 2850 C-H stretch (aliphatic)

Corresponding to the C-H

bonds of the chloromethyl

group.

2800 - 2400 N-H stretch (broad)

A broad absorption

characteristic of the N-H bond

in the hydrochloride salt.

~1600 C=N stretch

Stretching vibration of the

carbon-nitrogen double bond

within the thiazole ring.

~1450 C=C stretch

Aromatic carbon-carbon

double bond stretching in the

thiazole ring.

750 - 650 C-Cl stretch

Characteristic stretching

vibration for the carbon-

chlorine bond.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation Notes

[M+H]⁺ Molecular ion peak

The mass corresponding to the

protonated free base of 4-

(chloromethyl)thiazole.

[M-Cl]⁺ Loss of chlorine
Fragmentation of the

chloromethyl group.

[M-CH₂Cl]⁺ Loss of the chloromethyl group

Cleavage of the bond between

the thiazole ring and the

chloromethyl group.
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Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

elucidation of 4-(Chloromethyl)thiazole hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-(Chloromethyl)thiazole hydrochloride in 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans should be

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

larger number of scans and a longer acquisition time will be necessary compared to ¹H

NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As the compound is a solid, the KBr pellet method is suitable. Mix

approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar

and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a

hydraulic press.

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via

direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in

positive ion mode is a suitable method for this compound, as the thiazole nitrogen is readily

protonated.
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Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer such as a

time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements for

molecular formula determination.

Tandem Mass Spectrometry (MS/MS): To confirm the structure, perform MS/MS experiments

by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to

observe the characteristic fragmentation pattern.

Visualizations
Logical Workflow for Structural Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Structural Elucidation

Synthesis & Purification

Spectroscopic & Analytical Characterization

Structure Confirmation

Synthesis of 4-(Chloromethyl)thiazole HCl

Purification (e.g., Recrystallization)

NMR Spectroscopy (1H, 13C)

Sample

FT-IR Spectroscopy

Sample

Mass Spectrometry (HRMS, MS/MS)

Sample

Data Analysis & Interpretation

Confirmation of Structure

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and structural confirmation of 4-
(Chloromethyl)thiazole hydrochloride.

Key Structural Features and Spectroscopic Correlations
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Structural Features and Spectroscopic Correlations

4-(Chloromethyl)thiazole Hydrochloride

Expected Spectroscopic Signals
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Caption: Correlation of key structural motifs of 4-(Chloromethyl)thiazole hydrochloride with

their expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273700#structural-elucidation-of-4-chloromethyl-
thiazole-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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